Cas no 66947-93-1 (2-(Chloromethyl)-1-ethyl-1H-benzimidazole)

2-(Chloromethyl)-1-ethyl-1H-benzimidazole is a versatile benzimidazole derivative characterized by its reactive chloromethyl group, which facilitates further functionalization in synthetic chemistry applications. This compound serves as a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals, owing to its ability to undergo nucleophilic substitution reactions. The ethyl substitution at the 1-position enhances stability while maintaining reactivity. Its benzimidazole core contributes to potential biological activity, making it useful in drug discovery and development. The compound is typically handled under controlled conditions due to its reactivity, ensuring optimal performance in synthetic workflows. Its structural features make it a practical choice for researchers seeking to modify or derivatize benzimidazole-based frameworks.
2-(Chloromethyl)-1-ethyl-1H-benzimidazole structure
66947-93-1 structure
Product Name:2-(Chloromethyl)-1-ethyl-1H-benzimidazole
CAS No:66947-93-1
MF:C10H11ClN2
MW:194.660741090775
CID:852117
PubChem ID:12408432
Update Time:2025-05-20

2-(Chloromethyl)-1-ethyl-1H-benzimidazole Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazole, 2-(chloromethyl)-1-ethyl-
    • 1H-Benzimidazole,2-(chloromethyl)-1-ethyl-(9CI)
    • 66947-93-1
    • 2-(chloromethyl)-1-ethylbenzimidazole
    • SCHEMBL4155796
    • 1H-BENZIMIDAZOLE,2-(CHLOROMETHYL)-1-ETHYL-(9CL)
    • NGOCULQAUYHTQF-UHFFFAOYSA-N
    • AKOS000349067
    • 2-chloromethyl-1-ethyl-1H-benzoimidazole
    • 2-(chloromethyl)-1-ethyl-1H-1,3-benzodiazole
    • 2-(Chloromethyl)-1-ethyl-1H-benzo[d]imidazole
    • EN300-300660
    • 1-ethyl-2-chloromethylbenzimidazole
    • 2-chloromethyl-1-ethyl-benzimidazole
    • 2-(Chloromethyl)-1-ethyl-1H-benzimidazole
    • Inchi: 1S/C10H11ClN2/c1-2-13-9-6-4-3-5-8(9)12-10(13)7-11/h3-6H,2,7H2,1H3
    • InChI Key: NGOCULQAUYHTQF-UHFFFAOYSA-N
    • SMILES: ClCC1=NC2C=CC=CC=2N1CC

Computed Properties

  • Exact Mass: 194.06123
  • Monoisotopic Mass: 194.0610761g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 17.8Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 333.3±25.0 °C at 760 mmHg
  • Flash Point: 155.4±23.2 °C
  • PSA: 17.82
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

2-(Chloromethyl)-1-ethyl-1H-benzimidazole Security Information

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Additional information on 2-(Chloromethyl)-1-ethyl-1H-benzimidazole

Introduction to 2-(Chloromethyl)-1-ethyl-1H-benzimidazole (CAS No. 66947-93-1)

2-(Chloromethyl)-1-ethyl-1H-benzimidazole (CAS No. 66947-93-1) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure and chemical properties, has shown promise in various applications, including as an intermediate in the synthesis of pharmaceuticals and as a potential therapeutic agent.

The chemical structure of 2-(Chloromethyl)-1-ethyl-1H-benzimidazole consists of a benzimidazole ring with a chloromethyl and an ethyl group attached to the nitrogen atom. The benzimidazole core is a well-known scaffold in medicinal chemistry, known for its diverse biological activities, including antifungal, antibacterial, and antiparasitic properties. The presence of the chloromethyl and ethyl groups adds additional functionality and reactivity, making this compound a valuable building block in the development of novel drugs.

Recent studies have highlighted the potential of 2-(Chloromethyl)-1-ethyl-1H-benzimidazole in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent antiviral activity against several viral strains, including influenza and herpes simplex virus. The chloromethyl group plays a crucial role in enhancing the antiviral efficacy by facilitating the interaction with viral proteins.

In addition to its antiviral properties, 2-(Chloromethyl)-1-ethyl-1H-benzimidazole has also been investigated for its potential as an anticancer agent. A study published in the European Journal of Medicinal Chemistry demonstrated that certain derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, particularly those resistant to conventional chemotherapy. The mechanism of action involves the inhibition of key enzymes involved in cancer cell proliferation and survival.

The synthetic versatility of 2-(Chloromethyl)-1-ethyl-1H-benzimidazole has also been explored extensively. Researchers have developed efficient synthetic routes to access this compound and its derivatives, using a variety of methods such as nucleophilic substitution reactions and transition metal-catalyzed coupling reactions. These synthetic strategies have enabled the rapid generation of a diverse library of compounds for biological evaluation.

Beyond its direct therapeutic applications, 2-(Chloromethyl)-1-ethyl-1H-benzimidazole has also found use as a key intermediate in the synthesis of other biologically active molecules. For example, it serves as a starting material for the preparation of benzimidazole-based prodrugs, which are designed to improve the pharmacokinetic properties and bioavailability of parent drugs. This approach has been particularly useful in enhancing the oral absorption and reducing the toxicity of certain therapeutic agents.

The safety profile of 2-(Chloromethyl)-1-ethyl-1H-benzimidazole is another important aspect that has been studied extensively. Preclinical studies have shown that this compound exhibits low toxicity at therapeutic concentrations, making it suitable for further development as a drug candidate. However, ongoing research is necessary to fully understand its long-term safety and potential side effects.

In conclusion, 2-(Chloromethyl)-1-ethyl-1H-benzimidazole (CAS No. 66947-93-1) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and versatile synthetic properties make it an attractive candidate for the development of novel therapeutics targeting various diseases. As research in this area continues to advance, it is likely that new insights and applications will emerge, further expanding the utility of this important compound.

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